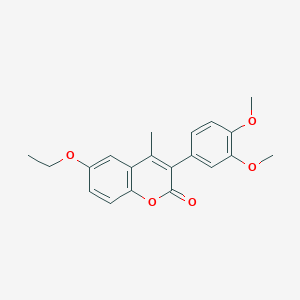

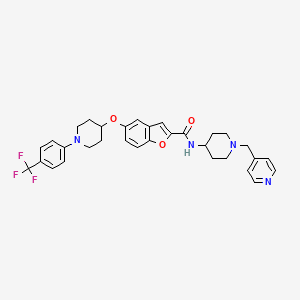

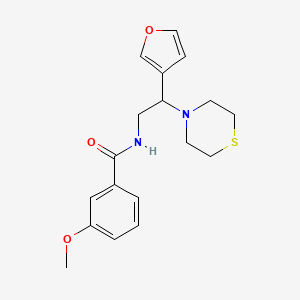

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . Chromen-2-one derivatives are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, FT-IR, UV–visible, 1 H NMR, and HRMS . These techniques can provide detailed information about the compound’s molecular geometry, vibrational frequencies, and electronic structure .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve C–C cleavage, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism can be an endothermic process with mixed activation energies depending on the transition states .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally .科学的研究の応用

Enzymatic Modification and Antioxidant Activity

One study focuses on the enzymatic modification of phenolic compounds, similar to 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one, to enhance their antioxidant capacity. The research shows that laccase-mediated oxidation can produce compounds with significantly higher antioxidant activities, suggesting potential applications in developing bioactive compounds with improved health benefits (Adelakun et al., 2012).

Structural and Photophysical Properties

Another study delves into the structural and photophysical properties of NH-pyrazoles, which include derivatives similar to the compound . The research provides insights into the tautomerism and hydrogen bonding patterns, which could be relevant for understanding the behavior of similar compounds in various chemical environments (Cornago et al., 2009).

C–C Bond Activation and Alkyl Group Migration

Research into rhodium-mediated C–C bond activation of phenolic azo compounds has revealed interesting chemical transformations, such as alkyl group elimination and migration. These findings could pave the way for novel synthetic pathways in organic chemistry, particularly in the modification and functionalization of complex organic molecules (Baksi et al., 2007).

Synthesis of Chromen-4-ones

A specific study on the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin describes a pathway that could be relevant for synthesizing 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one derivatives. This research highlights a method involving O-Allylphenol and various bromoacetophenones, indicating the compound's potential for chemical synthesis and modification (Li et al., 2009).

Ring-Opening Polymerization

Furthermore, studies on the ring-opening polymerization of oxiranes, including those with structural similarities to 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one, suggest applications in polymer science. These compounds can lead to polymers with unique properties, such as carbonyl–aromatic π-stacked structures, which could have implications for material science and engineering (Merlani et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-5-24-14-7-9-16-15(11-14)12(2)19(20(21)25-16)13-6-8-17(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWWWYWXZINGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)

![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)

![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)